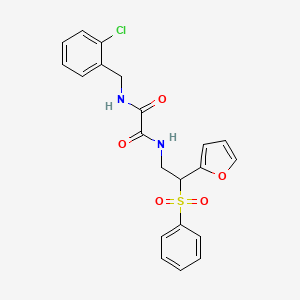

![molecular formula C16H15N3O2S B2891760 N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-72-7](/img/structure/B2891760.png)

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a research compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Antimicrobial Activity

CCG-29031: has been studied for its antimicrobial properties. The thiazolo[3,2-a]pyrimidine scaffold is known to exhibit a broad spectrum of biological activities, including antimicrobial effects . This compound could potentially be used in the development of new antibiotics or antiseptics.

Antitumor Properties

The compound has shown promise in antitumor research. Thiazolo[3,2-a]pyrimidines are reported to have high antitumor activities, making them valuable in the synthesis of anticancer drugs . CCG-29031 could be a candidate for further investigation as a chemotherapeutic agent.

Anti-inflammatory Applications

CCG-29031 may also serve as an anti-inflammatory agent. The structural features of thiazolo[3,2-a]pyrimidines have been associated with anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

DNA Gyrase Inhibition

Some thiazolo[3,2-a]pyrimidines have been identified as inhibitors of DNA gyrase, an enzyme crucial for DNA replication in bacteria . CCG-29031 could be explored as a potential antibacterial drug targeting resistant strains.

SARS-CoV-2 Glycoprotein Inhibition

Recent studies have indicated that certain thiazolo[3,2-a]pyrimidines can inhibit the SARS-CoV-2 glycoprotein . This suggests that CCG-29031 might have applications in antiviral therapies, particularly against COVID-19.

Functional Organic Materials

Beyond biomedical applications, CCG-29031 has properties that make it a valuable functional organic material. Its molecular structure could be utilized in the design of organic semiconductors or other electronic materials .

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, the class of compounds to which ccg-29031 belongs, have been noted for their potential in the design of new medicines, including anticancer drugs . They can be readily modified by introducing new binding sites, optimizing the interaction between the ligand and the biological target .

Mode of Action

Thiazolo[3,2-a]pyrimidines are known to interact with their targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This interaction can lead to changes in the target, potentially influencing its function.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazolo[3,2-a]pyrimidines have been associated with high antitumor, antibacterial, and anti-inflammatory activities , suggesting that CCG-29031 may have similar effects.

Action Environment

The synthesis of thiazolo[3,2-a]pyrimidines has been carried out under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of certain reagents .

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJHYDAFERXMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2891683.png)

![(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2891687.png)

![2,2-Difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)

![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2891690.png)

![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)

![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)

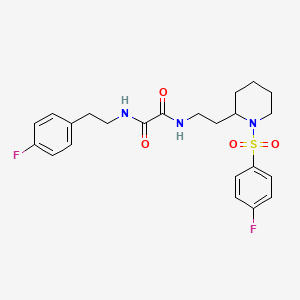

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)